molecular formula C12H4Br6 B14293836 2,2',3,3',4,6'-Hexabromobiphenyl CAS No. 119264-50-5

2,2',3,3',4,6'-Hexabromobiphenyl

Cat. No.: B14293836
CAS No.: 119264-50-5
M. Wt: 627.6 g/mol
InChI Key: XKHIVUOSQAVYRG-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,6’-Hexabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants, particularly in plastics, textiles, and electronic devices . due to their persistence in the environment and potential toxicity, their use has been restricted or banned in many regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,6’-Hexabromobiphenyl typically involves the bromination of biphenyl under controlled conditions. The reaction is carried out using bromine or bromine-containing reagents in the presence of a catalyst, such as iron or aluminum chloride . The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective bromination at the desired positions on the biphenyl ring .

Industrial Production Methods

Industrial production of 2,2’,3,3’,4,6’-Hexabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically isolated through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,4,6’-Hexabromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyls, while oxidation and reduction can lead to the formation of different brominated or debrominated products .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4,4’,6,6’-Hexabromobiphenyl
  • 2,2’,3,4,5,6-Hexabromobiphenyl
  • 3,3’,4,4’,5,5’-Hexabromobiphenyl

Uniqueness

2,2’,3,3’,4,6’-Hexabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other hexabromobiphenyls, it may exhibit different toxicological profiles and environmental persistence .

Properties

CAS No.

119264-50-5

Molecular Formula

C12H4Br6

Molecular Weight

627.6 g/mol

IUPAC Name

1,2,3-tribromo-4-(2,3,6-tribromophenyl)benzene

InChI

InChI=1S/C12H4Br6/c13-6-3-4-7(14)11(17)9(6)5-1-2-8(15)12(18)10(5)16/h1-4H

InChI Key

XKHIVUOSQAVYRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=C(C=CC(=C2Br)Br)Br)Br)Br)Br

Origin of Product

United States

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